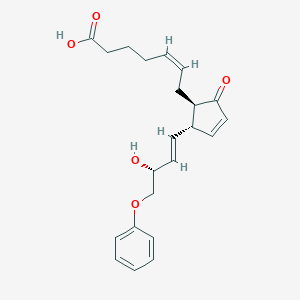

16-phénoxy tétranor prostaglandine A2

Vue d'ensemble

Description

Applications De Recherche Scientifique

16-phenoxy tetranor Prostaglandin A2 has several scientific research applications:

Chemistry: Used as a model compound to study prostanoid synthesis and reactions.

Biology: Investigated for its role in cellular signaling and metabolic pathways.

Medicine: Explored for its potential antifertility effects and other therapeutic applications.

Industry: Utilized in the development of pharmaceuticals and bioactive compounds.

Mécanisme D'action

Target of Action

16-Phenoxy Tetranor Prostaglandin A2 is a metabolite of uprostone and an analog of the antifertility hormone PGF2α . It is known to interact with the EP3 prostanoid receptor , which plays a crucial role in various physiological processes, including inflammation, cardiovascular homeostasis, and reproduction .

Mode of Action

As an analog of pgf2α, it is likely to bind to the ep3 prostanoid receptor, leading to a series of downstream effects . The binding of this compound to its receptor can trigger intracellular signaling cascades, resulting in various physiological responses .

Biochemical Pathways

Given its structural similarity to pgf2α, it may be involved in thecyclooxygenase pathway , which is responsible for the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules play key roles in inflammation, pain, and other physiological processes .

Pharmacokinetics

It is known to be a minor metabolite found in human plasma after intravenous administration of sulprostone .

Result of Action

Given its structural similarity to pgf2α, it may have similar effects, such as inducing smooth muscle contraction and influencing reproductive processes .

Action Environment

Like other bioactive molecules, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-phenoxy tetranor Prostaglandin A2 involves multiple steps, starting from the appropriate fatty acid precursors. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Cyclization: Formation of the cyclopentane ring.

Phenoxy Group Introduction: Attachment of the phenoxy group to the tetranor structure.

Industrial Production Methods

Industrial production of 16-phenoxy tetranor Prostaglandin A2 typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often employing advanced catalytic processes and optimized reaction conditions to minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

16-phenoxy tetranor Prostaglandin A2 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prostaglandin F2α: A natural prostaglandin with similar antifertility effects.

Sulprostone: A synthetic analog used in medical applications.

Uprostone: Another metabolite with related biological activities.

Uniqueness

16-phenoxy tetranor Prostaglandin A2 is unique due to its specific structural modifications, such as the phenoxy group, which confer distinct biological properties and potential therapeutic applications .

Activité Biologique

16-Phenoxy tetranor prostaglandin A2 (16-PG) is a synthetic analog of prostaglandin A2 (PGA2) and a minor metabolite derived from sulprostone. Its unique chemical structure, characterized by the phenoxy group, makes it an interesting compound for research into its biological activities, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C22H26O5

- Molecular Weight : 370.4 g/mol

- CAS Number : 51639-10-2

The compound is known for its stability and solubility in various organic solvents, which facilitates its use in laboratory settings. It is typically stored as a solution in methyl acetate and can be transferred to other solvents such as DMSO or ethanol for experimental purposes .

16-Phenoxy tetranor prostaglandin A2 is believed to exert its biological effects primarily through interaction with the EP3 prostanoid receptor, similar to its parent compound PGA2. This interaction may lead to several downstream effects, including:

- Smooth Muscle Contraction : Like other prostaglandins, 16-PG may induce contractions in smooth muscle tissues, which is significant in reproductive health and gastrointestinal motility.

- Influence on Reproductive Processes : The compound's structural similarities with PGF2α suggest potential roles in reproductive physiology, particularly concerning luteolysis and modulation of uterine contractions.

Pharmacokinetics

Research indicates that 16-PG is a minor metabolite found in human plasma following intravenous administration of sulprostone. This suggests that it may have a role in mediating some of the pharmacological effects attributed to sulprostone .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Clinical Applications |

|---|---|---|

| Prostaglandin F2α (PGF2α) | Induces luteolysis, smooth muscle contraction | Fertility treatments |

| Sulprostone | Modulates reproductive functions | Induction of labor |

| 16-Phenoxy Tetranor PGF2α | Antifertility effects | Research use only |

The unique structural modifications of 16-PG provide distinct biological properties compared to these related compounds. Its specific interactions with receptors and pathways remain an area for further exploration.

Case Studies and Research Findings

While direct studies on 16-phenoxy tetranor prostaglandin A2 are sparse, related research provides insights into its potential implications:

- Metabolic Profiling : A study indicated significant changes in the metabolite profiles of ENDS users, including increased levels of prostaglandins. This suggests potential pathways for inflammatory responses that could involve compounds like 16-PG .

- Prostaglandin Analog Studies : Research on other prostaglandin analogs has shown their utility in modulating reproductive processes and addressing conditions like glaucoma, which could parallel potential applications for 16-PG .

- Pharmacological Applications : Investigations into the pharmacological properties of similar compounds indicate that derivatives like 16-PG could be explored for therapeutic applications, particularly concerning reproductive health and inflammatory conditions.

Future Directions

The future research landscape for 16-phenoxy tetranor prostaglandin A2 should focus on:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.

- Clinical Trials : Investigating its efficacy and safety in therapeutic contexts.

- Comparative Studies : Analyzing the effects of 16-PG against other known prostaglandins to delineate its unique properties.

Propriétés

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARGFWOXPNIAKB-AVZZWIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.